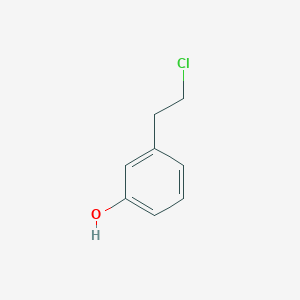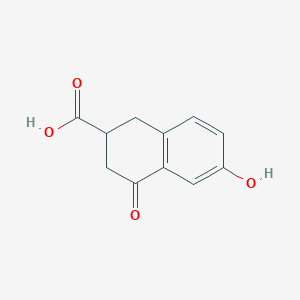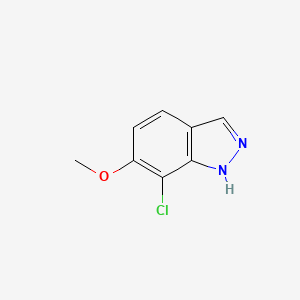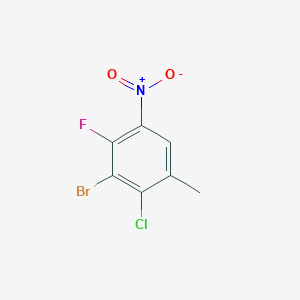![molecular formula C16H13NO2 B12842010 Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, featuring a cyanomethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate typically involves the reaction of 4-bromomethylbenzoic acid with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also improve the reaction rate and selectivity. The process is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Aminomethyl)[1,1’-biphenyl]-4-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(cyanomethyl)benzoate: Similar structure but lacks the biphenyl core.
4-Cyanobenzoic acid methyl ester: Contains a cyanobenzoic acid moiety but without the biphenyl structure.
Uniqueness
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structure enhances its stability and allows for diverse chemical modifications, making it a versatile compound in various applications .
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 4-[4-(cyanomethyl)phenyl]benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-17/h2-9H,10H2,1H3 |
InChI Key |
CSOVPNXTYULNQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




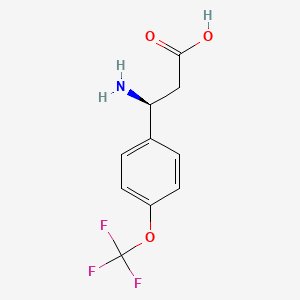
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B12841957.png)
